N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide

Description

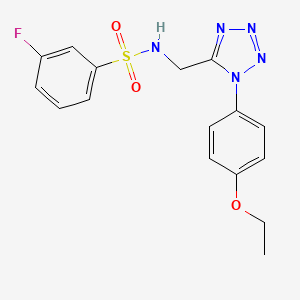

The compound N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide features a tetrazole ring substituted with a 4-ethoxyphenyl group, connected via a methylene bridge to a 3-fluorobenzenesulfonamide moiety. This structure combines the acidity of the tetrazole (pKa ~4–5) with the electron-withdrawing properties of the fluorinated sulfonamide, which may enhance metabolic stability and target binding affinity .

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O3S/c1-2-25-14-8-6-13(7-9-14)22-16(19-20-21-22)11-18-26(23,24)15-5-3-4-12(17)10-15/h3-10,18H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWJQXOVMKPVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide can be approached through multiple synthetic routes:

Tetrazole Formation: : The tetrazole ring is typically synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. In this case, 4-ethoxybenzonitrile can be treated with sodium azide in the presence of an appropriate catalyst.

Sulfonamide Formation: : The 3-fluorobenzenesulfonamide moiety can be introduced via a sulfonation reaction, where 3-fluoroaniline is reacted with chlorosulfonic acid followed by neutralization.

Coupling Reaction: : Finally, the tetrazole intermediate and the sulfonamide intermediate are coupled using a suitable base and solvent under controlled conditions to form the desired compound.

Industrial Production Methods

The industrial-scale production of this compound would involve optimization of the synthetic routes to maximize yield and minimize cost. This includes selecting appropriate solvents, catalysts, and reaction conditions that are scalable and environmentally friendly. Additionally, purification processes such as crystallization or chromatography would be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxy group or the tetrazole ring.

Reduction: : Reduction reactions may target the nitro groups or sulfonamide functionalities, potentially altering the compound's activity.

Substitution: : The presence of a fluorine atom and a sulfonamide group makes the compound a candidate for various electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or hydrogen peroxide may be used under acidic or basic conditions.

Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: : Halogenating agents, nucleophiles such as amines or alcohols, and electrophiles like alkyl halides can be employed.

Major Products Formed

The major products formed depend on the type of reaction and the site of reactivity. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction could result in amines or alcohols. Substitution reactions may produce a variety of modified sulfonamides or tetrazoles.

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide has diverse applications in scientific research:

Chemistry: : Used as a reagent or intermediate in organic synthesis to develop new materials or compounds.

Biology: : Investigated for its potential as a bioactive molecule that can interact with biological targets.

Medicine: : Explored for its pharmacological properties, possibly as an anti-inflammatory or anticancer agent.

Industry: : Utilized in the development of agrochemicals, dyes, or polymers due to its unique structural features.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily determined by its interaction with molecular targets:

Molecular Targets: : Enzymes, receptors, or other proteins that the compound may bind to, influencing biological pathways.

Pathways Involved: : These interactions can modulate signal transduction pathways, gene expression, or metabolic processes, leading to the compound's observed effects.

Comparison with Similar Compounds

Data Tables

Table 2: Functional Group Impact

| Group | Target Compound | Losartan | Candesartan |

|---|---|---|---|

| Tetrazole | Yes | Yes | Yes |

| Sulfonamide | Yes | No | No |

| Fluorine | Yes (meta) | No | No |

| Ethoxy Substituent | Yes | No | Yes (ethyl) |

Research Findings and Implications

- Synthetic Accessibility : High yields (≥88%) for tetrazole derivatives in suggest feasible scalability for the target compound, though sulfonamide introduction may require additional steps .

- Pharmacological Potential: The fluorinated sulfonamide could enhance stability and selectivity compared to non-fluorinated analogs (e.g., losartan) .

- Structural Optimization : The 4-ethoxyphenyl group may balance lipophilicity and solubility, contrasting with candesartan’s carboxylic acid, which improves water solubility but increases metabolic clearance .

Biological Activity

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor in various therapeutic contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a tetrazole ring, which is known for its role in enhancing biological activity in pharmaceuticals. The sulfonamide group contributes to its potential as a therapeutic agent.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes or pathways that are crucial in disease processes. For instance, compounds with similar structures have been shown to target viral proteins, such as hemagglutinin in influenza viruses, which plays a key role in viral entry into host cells . The tetrazole moiety is also associated with various biological functions, including antimicrobial and anticancer activities .

Antiviral Activity

Research indicates that compounds related to this compound exhibit antiviral properties. A study focusing on inhibitors of drug-resistant influenza A highlighted the importance of targeting hemagglutinin and neuraminidase . The compound's structural features may enhance its binding affinity to these viral proteins.

Antimicrobial Properties

The compound has shown potential antimicrobial activity. Similar sulfonamide derivatives have been evaluated for their effectiveness against various bacterial strains. The presence of the tetrazole ring often correlates with increased potency against resistant strains .

Study 1: Antiviral Efficacy

A study conducted on a series of tetrazole-containing compounds demonstrated that modifications at the phenyl group significantly affected antiviral efficacy. This compound was among those tested, showing promising results against influenza A virus strains resistant to conventional treatments .

Study 2: Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial agents, derivatives similar to this compound were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that the incorporation of the tetrazole moiety enhanced antibacterial activity, suggesting that this compound may possess similar properties .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.